molecular formula C13H12N2O2 B4393939 N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide

N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B4393939
M. Wt: 228.25 g/mol
InChI Key: OELXBSCZTWJVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins are known to play a crucial role in gene regulation, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer and inflammation.

Mechanism of Action

N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide targets the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histone proteins. By inhibiting the binding of BET proteins to chromatin, N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide disrupts the recruitment of transcriptional machinery to gene promoters, leading to the downregulation of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. In preclinical models of inflammation, N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to reduce cytokine production and immune cell infiltration, leading to a decrease in tissue damage and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide is its high specificity for BET proteins, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it suitable for use in animal models and clinical trials. However, one of the limitations of N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Several future directions for research on N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide include:
1. Clinical trials to evaluate the safety and efficacy of N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide in cancer and inflammation patients.
2. Development of combination therapies with N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide and other anti-cancer or anti-inflammatory agents.
3. Investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders and metabolic diseases.
4. Development of more potent and selective BET inhibitors with longer half-lives.
In conclusion, N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide is a promising small molecule inhibitor that targets BET proteins and has therapeutic potential in cancer and inflammation. Its high specificity and oral bioavailability make it suitable for use in animal models and clinical trials. Future research on N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide may lead to the development of more effective therapies for various diseases.

Scientific Research Applications

N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its therapeutic potential in cancer and inflammation. Several preclinical studies have shown that BET inhibitors, including N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide, can suppress the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.

properties

IUPAC Name

N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12(13(17)15-8-5-6-8)10-7-14-11-4-2-1-3-9(10)11/h1-4,7-8,14H,5-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELXBSCZTWJVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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